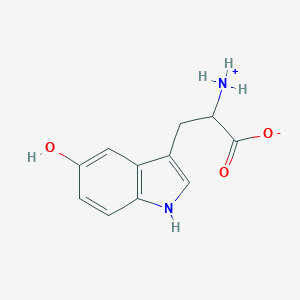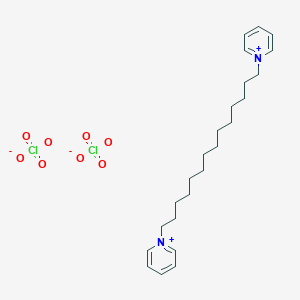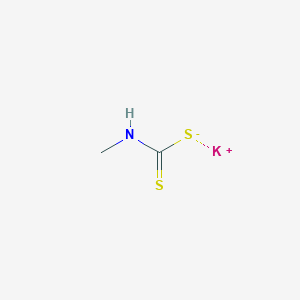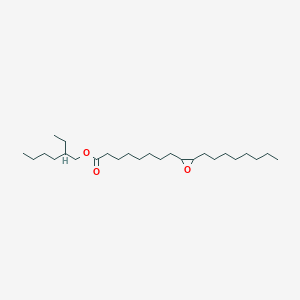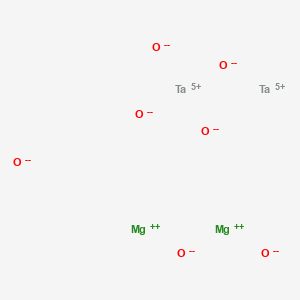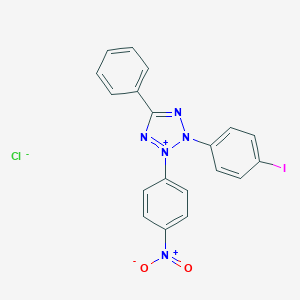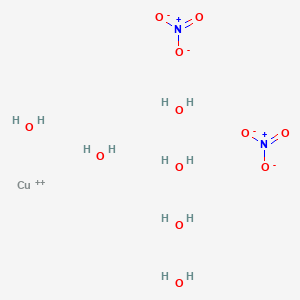
Kupfer(II)-nitrat-Hexahydrat
Übersicht
Beschreibung
Cupric nitrate hexahydrate, also known as copper(II) nitrate hexahydrate, is an inorganic compound with the chemical formula Cu(NO₃)₂·6H₂O. It appears as blue, hygroscopic crystals and is highly soluble in water and ethanol. This compound is commonly used in various industrial and laboratory applications due to its oxidizing properties and ability to form complex compounds .
Wissenschaftliche Forschungsanwendungen
Cupric nitrate hexahydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other copper compounds and as an oxidizing agent in various chemical reactions.
Biology: It is employed in biochemical assays and as a source of copper ions in biological studies.
Wirkmechanismus
Target of Action
Cupric nitrate hexahydrate, also known as Copper(II) nitrate, primarily targets copper-dependent enzymes in the body . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is the third most abundant trace element found in the human body .
Mode of Action
Cupric nitrate hexahydrate interacts with its targets by donating copper ions . In aqueous solution, the hydrates exist as the aqua complex [Cu(H2O)6]2+ . These complexes are highly labile and subject to rapid ligand exchange due to the d9 electronic configuration of copper (II) .
Biochemical Pathways
Cupric nitrate hexahydrate affects various biochemical pathways involving copper-dependent enzymes. For instance, it plays a crucial role in the functioning of many metalloenzymes including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, Zn-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase .
Pharmacokinetics
It is known that copper absorbed from the intestine is transported quickly into blood serum and deposited in the liver bound to metallothionein .
Result of Action
The molecular and cellular effects of Cupric nitrate hexahydrate’s action are largely dependent on the specific biochemical pathways it influences. For instance, it can affect the synthesis of heme and the absorption of iron due to its role as a catalyst .
Action Environment
The action, efficacy, and stability of Cupric nitrate hexahydrate can be influenced by various environmental factors. For example, its solubility is affected by temperature, with higher temperatures increasing its solubility in water . Furthermore, it is very soluble in ethanol and ammonia, but insoluble in ethyl acetate .
Biochemische Analyse
Biochemical Properties
Cupric nitrate hexahydrate plays a significant role in biochemical reactions. It is often used as a nitration reagent, oxidant, catalyst, or promoter, and Lewis acid in organic synthesis
Cellular Effects
Copper, the central element in Cupric nitrate hexahydrate, is known to play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that copper salts, including Cupric nitrate hexahydrate, can participate in various chemical reactions due to the d9 electronic configuration of copper (II), which makes them highly labile and subject to rapid ligand exchange
Temporal Effects in Laboratory Settings
It is known that copper salts, including Cupric nitrate hexahydrate, can undergo various transformations over time, such as oxidation or reduction
Dosage Effects in Animal Models
Copper, the central element in Cupric nitrate hexahydrate, is known to be an essential trace element for animals, and its deficiency or excess can lead to various health problems
Metabolic Pathways
Cupric nitrate hexahydrate is likely involved in various metabolic pathways due to the presence of copper, which is a crucial trace element for many biological processes
Transport and Distribution
Copper, the central element in Cupric nitrate hexahydrate, is known to be transported and distributed within cells and tissues via various transporters and binding proteins
Subcellular Localization
Copper, the central element in Cupric nitrate hexahydrate, is known to be localized in various subcellular compartments, where it plays crucial roles in various cellular functions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cupric nitrate hexahydrate can be synthesized by reacting copper metal or copper oxide with concentrated nitric acid. The reaction is as follows: [ \text{Cu} + 4\text{HNO}_3 \rightarrow \text{Cu(NO}_3\text{)}_2 + 2\text{H}_2\text{O} + 2\text{NO}_2 ] This reaction produces cupric nitrate, which can then be crystallized to form the hexahydrate .
Industrial Production Methods: In industrial settings, cupric nitrate hexahydrate is produced by dissolving copper metal in nitric acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure the formation of the hexahydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Cupric nitrate hexahydrate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: It can be reduced to copper metal or copper(I) compounds under specific conditions.
Substitution: It can participate in substitution reactions, where the nitrate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Cupric nitrate hexahydrate can oxidize organic compounds in the presence of heat.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can reduce cupric nitrate to copper metal.
Substitution: Reactions with sodium hydroxide can produce copper(II) hydroxide and sodium nitrate.
Major Products:
Oxidation: Nitrogen dioxide (NO₂) and copper(II) oxide (CuO).
Reduction: Copper metal (Cu) and nitrogen oxides.
Substitution: Copper(II) hydroxide (Cu(OH)₂) and sodium nitrate (NaNO₃).
Vergleich Mit ähnlichen Verbindungen
Cupric nitrate hexahydrate can be compared with other copper compounds such as:
Copper(II) sulfate (CuSO₄): Similar in its use as a source of copper ions but differs in its sulfate anion.
Copper(II) chloride (CuCl₂): Another copper compound with chloride ions, used in different industrial applications.
Silver nitrate (AgNO₃): Shares the nitrate anion but contains silver instead of copper, leading to different chemical properties and applications.
Cupric nitrate hexahydrate is unique due to its high solubility in water and ethanol, its strong oxidizing properties, and its ability to form complex compounds with various ligands .
Eigenschaften
IUPAC Name |
copper;dinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXJFNVGIDRLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH12N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158943 | |
| Record name | Cupric nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13478-38-1 | |
| Record name | Cupric nitrate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper (II) nitrate, hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC NITRATE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HP2H86BS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


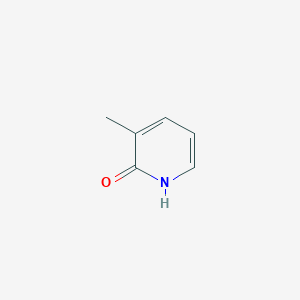
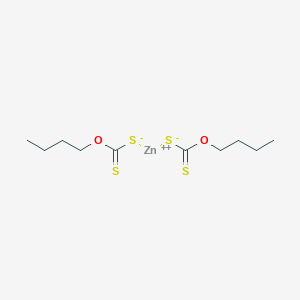
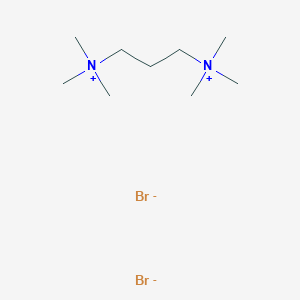
![3-[(3-Amino-3-oxopropyl)dithio]propanamide](/img/structure/B85702.png)

